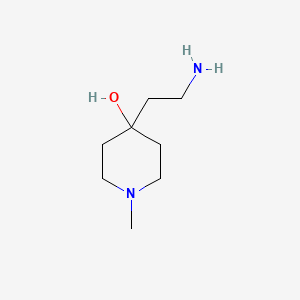

4-(2-Aminoéthyl)-1-méthylpipéridin-4-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Modification chimique de la fibroïne de soie

“4-(2-Aminoéthyl)-1-méthylpipéridin-4-ol” a été utilisé dans la modification chimique de la fibroïne de soie pour adapter l'hydrophilie et la structure globales de la soie . Ce processus permet de créer des matériaux de soie aux propriétés spécifiques, ce qui les rend adaptés à diverses applications, telles que l'industrie textile ou les applications biomédicales.

Réactif dans les réactions de polycondensation

Ce composé a également été utilisé comme réactif dans les réactions de polycondensation . Les réactions de polycondensation sont importantes dans la production de polymères. Par conséquent, ce composé pourrait potentiellement être utilisé dans la synthèse de différents types de polymères.

Ligand en chimie de coordination

“this compound” peut agir comme un ligand et réagir avec le nitrite de nickel(II) pour former le trans-bis[4-(2-aminoéthyl)morpholine]dinitronickel(II) . Cela suggère des applications potentielles en chimie de coordination et dans la synthèse d'ions métalliques complexes.

Synthèse de colorants et d'autres composés organiques

Bien que le composé spécifique “this compound” ne soit pas mentionné, des composés similaires tels que “4-(2-Aminoéthyl)benzènesulfonamide” ont été utilisés dans la synthèse de colorants et d'autres composés organiques . Il est possible que “this compound” puisse avoir des applications similaires.

Génération de polymères, de tensioactifs et de catalyseurs

Encore une fois, bien que non spécifiquement mentionnés, des composés similaires ont été utilisés comme composants fondamentaux dans la génération de polymères, de tensioactifs et de catalyseurs . Cela suggère des applications potentielles pour “this compound” dans ces domaines.

Safety and Hazards

4-(2-Aminoethyl)-1-methylpiperidin-4-OL is considered hazardous and should be handled with care. Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity .

Biochemical Pathways

For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation .

Pharmacokinetics

Aebsf, a structurally similar compound, is known to be water-soluble . This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes .

Action Environment

The action of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values . Therefore, the action, efficacy, and stability of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be pH-dependent.

Analyse Biochimique

Biochemical Properties

4-(2-Aminoethyl)-1-methylpiperidin-4-OL plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically inhibitory, as 4-(2-Aminoethyl)-1-methylpiperidin-4-OL acts as an irreversible inhibitor, modifying the hydroxyl groups of serine residues in the active sites of these enzymes .

Cellular Effects

The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory mediators, thereby impacting cellular responses to inflammation.

Molecular Mechanism

At the molecular level, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL exerts its effects through binding interactions with biomolecules and enzyme inhibition. It covalently modifies the hydroxyl groups of serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl enzyme derivative . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL change over time. The compound is relatively stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at higher pH values, leading to a reduction in its inhibitory effects over time . Long-term studies have shown that it can extend the lifespan of mice with acute infections and inhibit apoptosis in certain cancer cell lines .

Dosage Effects in Animal Models

The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL vary with different dosages in animal models. At lower doses, it has been shown to reduce inflammation and arthritis symptoms in rat models . At higher doses, it may exhibit toxic effects, although specific toxicological data for this compound are limited. It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-(2-Aminoethyl)-1-methylpiperidin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of amine-containing compounds . These interactions can affect metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL within cells and tissues are facilitated by specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and can accumulate in certain tissues due to its interactions with binding proteins . This distribution pattern can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

4-(2-Aminoethyl)-1-methylpiperidin-4-OL is localized in various subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, affecting its function and activity within the cell.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBAGIYZNRUVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650915 | |

| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-87-7 | |

| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

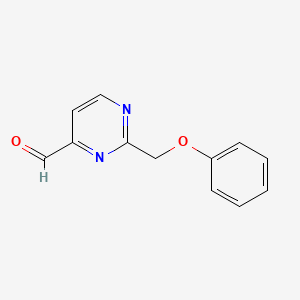

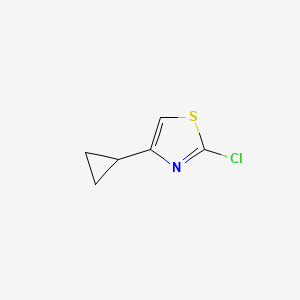

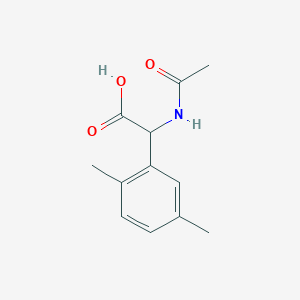

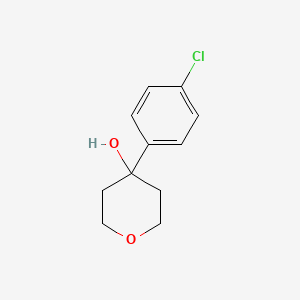

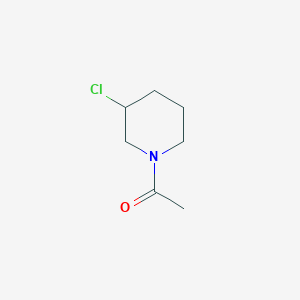

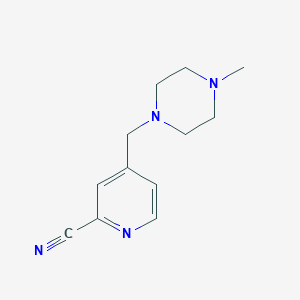

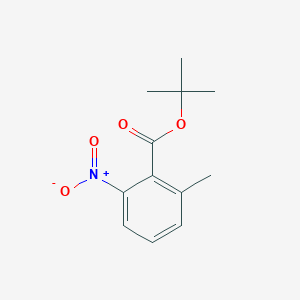

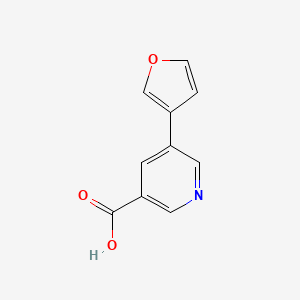

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

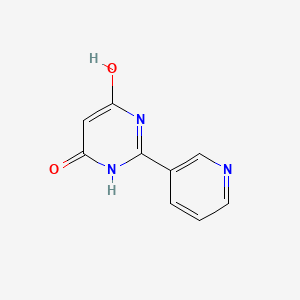

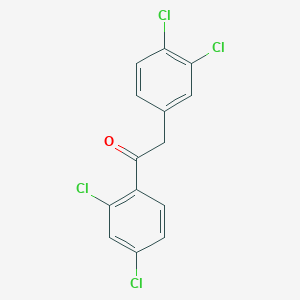

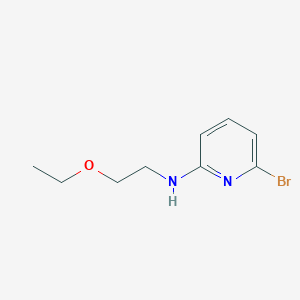

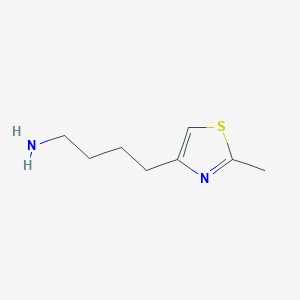

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.